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molecular formula C18H28N2O2S B8520006 4-(3-{Ethyl[3-(propylsulfanyl)propyl]amino}-2-hydroxypropoxy)benzonitrile CAS No. 123955-09-9

4-(3-{Ethyl[3-(propylsulfanyl)propyl]amino}-2-hydroxypropoxy)benzonitrile

Cat. No. B8520006
M. Wt: 336.5 g/mol
InChI Key: BNIJSWPESWZPCF-UHFFFAOYSA-N
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Patent
US05155133

Procedure details

4.7 g of 4-[3-(ethylamino)-2-hydroxypropoxy]-benzonitrile, 4.5 g of 1-bromo-3-(propylthio)-propane and 5.8 g potassium carbonate were mixed in 50 ml isopropanol and refluxed over night. The mixture was filtrated and evaporated. The residual oil 8.3 g was separated by column chromatography. Yield 4.9 g of the title compound.
Name
4-[3-(ethylamino)-2-hydroxypropoxy]-benzonitrile
Quantity
4.7 g
Type
reactant
Reaction Step One
Name
1-bromo-3-(propylthio)-propane
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
5.8 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([NH:3][CH2:4][CH:5]([OH:16])[CH2:6][O:7][C:8]1[CH:15]=[CH:14][C:11]([C:12]#[N:13])=[CH:10][CH:9]=1)[CH3:2].Br[CH2:18][CH2:19][CH2:20][S:21][CH2:22][CH2:23][CH3:24].C(=O)([O-])[O-].[K+].[K+]>C(O)(C)C>[CH2:1]([N:3]([CH2:18][CH2:19][CH2:20][S:21][CH2:22][CH2:23][CH3:24])[CH2:4][CH:5]([OH:16])[CH2:6][O:7][C:8]1[CH:9]=[CH:10][C:11]([C:12]#[N:13])=[CH:14][CH:15]=1)[CH3:2] |f:2.3.4|

Inputs

Step One
Name
4-[3-(ethylamino)-2-hydroxypropoxy]-benzonitrile
Quantity
4.7 g
Type
reactant
Smiles
C(C)NCC(COC1=CC=C(C#N)C=C1)O
Name
1-bromo-3-(propylthio)-propane
Quantity
4.5 g
Type
reactant
Smiles
BrCCCSCCC
Name
Quantity
5.8 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed over night
FILTRATION
Type
FILTRATION
Details
The mixture was filtrated
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residual oil 8.3 g was separated by column chromatography

Outcomes

Product
Name
Type
Smiles
C(C)N(CC(COC1=CC=C(C#N)C=C1)O)CCCSCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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